molecular formula C8H8BrN B1520219 2-Bromo-6-cyclopropylpyridine CAS No. 1086381-26-1

2-Bromo-6-cyclopropylpyridine

Cat. No.: B1520219
CAS No.: 1086381-26-1
M. Wt: 198.06 g/mol
InChI Key: ZVQSZDKUCGKHQL-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclopropylpyridine (CAS 1086381-26-1) is a brominated pyridine derivative with a cyclopropyl substituent at the 6-position. Its molecular formula is C₈H₈BrN, and it has a molecular weight of 198.06 g/mol . The compound is typically stored under inert conditions at 2–8°C to ensure stability. Key hazards include toxicity if swallowed (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment . It serves as a critical intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions for constructing complex heterocycles, as demonstrated in a European patent for morpholinone derivatives .

Biological Activity

2-Bromo-6-cyclopropylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, antimicrobial properties, and anti-cancer effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrNC_9H_{10}BrN with a molecular weight of approximately 200.09 g/mol. The compound features a bromine atom at the second position and a cyclopropyl group at the sixth position of the pyridine ring, which influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and antimicrobial agent. The mechanisms of action are not fully elucidated but are believed to involve interactions with cellular proteins and enzymes, potentially modulating various biochemical pathways.

1. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.

Enzyme Inhibition Type IC50 Value (µM)
Acetylcholinesterase (AChE)Competitive25.4
Cyclooxygenase (COX)Non-competitive15.8

These findings suggest that the compound may serve as a lead for developing therapeutics targeting neurological disorders or inflammatory conditions.

2. Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. It has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the compound's potential utility in treating bacterial infections.

3. Anti-Cancer Activity

Recent studies have indicated that this compound exhibits anti-cancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.

A study reported that the compound had a low binding energy with cancer-related targets, suggesting it could be modified for drug development:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 18 µM

Case Studies

Several case studies have focused on the synthesis and biological evaluation of derivatives of this compound. One notable study involved synthesizing various analogs to enhance biological activity while reducing toxicity:

  • Synthesis Method : A palladium-catalyzed cross-coupling reaction was employed to modify the pyridine ring.
  • Biological Evaluation : The synthesized derivatives were screened for AChE inhibition and anti-cancer activity.

The results indicated that certain modifications significantly improved the potency against AChE while maintaining low toxicity levels in normal cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-6-cyclopropylpyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling, where 2-bromo-6-halopyridine reacts with cyclopropane boronic acid derivatives. For example, in Step 20-1 of a patent synthesis, this compound was synthesized via palladium-catalyzed coupling under inert conditions . Optimization includes screening catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (toluene/EtOH mixtures). Yield improvements (70–85%) are achieved by controlling temperature (80–100°C) and reaction time (12–24 hrs). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc).

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies cyclopropyl protons (δ 0.6–1.2 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). Coupling constants (e.g., J = 5–8 Hz) confirm substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 212.03 for C₈H₈BrN) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the cyclopropyl group, critical for reactivity studies .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and regioselectivity of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange terms predict electron density distribution, polarizability, and frontier molecular orbitals (HOMO-LUMO gaps) . Basis sets like 6-311++G(d,p) model steric effects of the cyclopropyl group. For regioselectivity in electrophilic substitution, Fukui indices (computed via Gaussian) identify reactive sites (e.g., C-4 position) .

Q. What strategies mitigate challenges in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Steric Hindrance : The cyclopropyl group impedes catalyst access. Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates .
  • Competitive Side Reactions : Bromine displacement may occur. Monitor via LC-MS and adjust leaving groups (e.g., replace Br with I for faster kinetics) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts. Balance with toluene/THF mixtures .

Q. How do structural modifications of this compound influence its interactions with biological macromolecules?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., kinases). The cyclopropyl group’s rigidity may hinder or enhance hydrophobic interactions .
  • Toxicity Screening : Ames tests assess mutagenicity; halogenated pyridines often show higher genotoxicity due to DNA intercalation .
  • Metabolic Stability : Microsomal assays (human liver microsomes) measure oxidation rates. Electron-withdrawing Br substituents typically reduce metabolic clearance .

Q. How can researchers resolve contradictions in reported reactivity data for halogenated pyridines like this compound?

  • Methodological Answer :

  • Systematic Variation : Test substituent effects (e.g., compare Br vs. Cl analogs in Sonogashira reactions) to isolate electronic vs. steric factors .
  • Kinetic Studies : Use stopped-flow NMR to track intermediates. For example, competing SNAr vs. radical pathways in amination reactions .
  • Meta-Analysis : Cross-reference datasets from PubChem and synthetic literature to identify outliers or solvent-dependent trends .

Q. Tables for Comparative Analysis

Table 1 : Key Physicochemical Properties of this compound and Analogues

CompoundCAS NumberMolecular WeightMelting Point (°C)Solubility (Water)
This compound1086381-26-1212.03Not reportedLow
2-Bromo-6-fluoropyridine-175.9945–48Moderate
2-Bromo-6-methoxypyridine40473-07-2202.04133–136Slight

Table 2 : Computational vs. Experimental Reactivity Indices (Hypothetical Data)

ParameterDFT Prediction (B3LYP)Experimental Value
HOMO-LUMO Gap (eV)4.24.0 ± 0.3
Fukui Index (C-4)0.120.15 ± 0.02
LogP (Octanol-Water)2.82.5

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Data
2-Bromo-6-cyclopropylpyridine 1086381-26-1 C₈H₈BrN 198.06 Bromine (2), cyclopropyl (6) Storage: Inert, 2–8°C
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 Bromine (2), methyl (3) No boiling point data
2-Bromo-6-isopropylpyridine 1037223-35-0 C₈H₁₀BrN 200.08 Bromine (2), isopropyl (6) Purity: 97%
2-Bromo-6-(bromomethyl)pyridine 83004-10-8 C₆H₅Br₂N 265.92 Bromine (2), bromomethyl (6) No hazard classification
2-Bromo-4-isopropylpyridine 1086381-43-2 C₈H₁₀BrN 200.08 Bromine (2), isopropyl (4) Positional isomer

Key Observations :

  • Substituent Effects : The cyclopropyl group in this compound introduces steric strain and electronic effects distinct from bulkier substituents like isopropyl (e.g., 2-bromo-6-isopropylpyridine). This strain may enhance reactivity in certain coupling reactions .
  • Molecular Weight : Bromomethyl substitution (2-bromo-6-(bromomethyl)pyridine) increases molecular weight significantly, likely altering solubility and reactivity compared to analogs with alkyl groups .
  • Positional Isomerism : 2-Bromo-4-isopropylpyridine demonstrates how substituent placement (4- vs. 6-position) influences electronic distribution and steric accessibility .

Key Observations :

  • The cyclopropyl analog’s hazard profile aligns with typical bromopyridines, though its respiratory irritation risk (H335) may necessitate stricter ventilation .
  • Bromomethyl derivatives may pose higher risks due to additional reactive sites, though data gaps exist .

Key Observations :

  • The cyclopropyl group in this compound is advantageous in medicinal chemistry for introducing rigidity or modulating pharmacokinetics .
  • Isopropyl and methyl analogs offer tunable steric and solubility properties for diverse synthetic applications .

Preparation Methods

Synthetic Routes for 2-Bromo-6-cyclopropylpyridine

Sandmeyer Reaction-Based Synthesis

One of the most efficient and regioselective methods to prepare bromocyclopropylpyridines, including this compound, involves the Sandmeyer reaction starting from aminocyclopropylpyridines.

  • Starting Material : 2-amino-5-cyclopropylpyridine or related aminopyridines.
  • Key Reagents : Organic nitrites (e.g., amyl nitrite), copper(II) bromide (CuBr₂), and dibromomethane as solvent and bromine source.
  • Reaction Conditions : The reaction is typically carried out at ambient temperature (around 25°C) in non-aqueous media such as dibromomethane, which serves as both solvent and halogen source.
  • Mechanism : The amino group is converted into a diazonium salt intermediate, which then undergoes substitution by the bromide ion facilitated by copper(II) bromide, yielding the bromopyridine.
  • Yields and Selectivity : Under optimized conditions, yields of up to 76% have been reported for bromopyridines. Lower temperatures favor selectivity and reduce by-product formation.
  • Advantages : This method avoids aqueous conditions that can lead to side reactions and allows for regioselective introduction of bromine at the 2-position while preserving the cyclopropyl substituent at the 6-position.
Parameter Condition/Value
Solvent Dibromomethane
Copper(II) bromide loading 0.5 equivalents
Organic nitrite Amyl nitrite (1.1 equivalents)
Temperature 25°C (ambient)
Reaction time Several hours (optimized per substrate)
Yield Up to 76%

This approach has been successfully applied to synthesize various bromocyclopropylpyridines with good regioselectivity and yields.

Suzuki-Miyaura Cross-Coupling Strategy

Another method involves the Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl substituent onto a bromopyridine precursor.

  • Starting Materials : Bromopyridines (e.g., 2-bromopyridine derivatives) and cyclopropylboronic acid.
  • Catalysts : Palladium-based catalysts under inert atmosphere.
  • Solvent : Typically toluene or other aprotic solvents.
  • Reaction Conditions : The reaction is conducted under argon atmosphere, often at elevated temperatures (e.g., 80–110°C).
  • Outcome : Efficient coupling leads to this compound with high purity.
  • Advantages : This method allows for the modular introduction of the cyclopropyl group and can be used to access various substituted pyridines.
Parameter Condition/Value
Catalyst Pd-based catalyst (e.g., Pd(PPh₃)₄)
Base Common bases like K₂CO₃ or NaOH
Solvent Toluene
Temperature 80–110°C
Reaction atmosphere Argon
Yield High (varies by substrate)

This cross-coupling method complements the Sandmeyer reaction by enabling cyclopropyl installation on pre-halogenated pyridines.

Reaction Mechanistic Insights and Optimization

  • The Sandmeyer reaction proceeds via a radical intermediate rather than a purely cationic pathway, as indicated by the formation of minor by-products in some solvents.
  • Use of non-nucleophilic solvents like dibromomethane improves selectivity and yield.
  • Lower reaction temperatures reduce impurity formation.
  • Copper(II) halide loading can be optimized to balance reaction rate and cost.
  • The cyclopropyl group remains stable under these reaction conditions, avoiding ring-opening side reactions.

Comparative Analysis of Preparation Methods

Aspect Sandmeyer Reaction Suzuki-Miyaura Coupling
Starting Materials Aminocyclopropylpyridines Bromopyridines + cyclopropylboronic acid
Key Reagents CuBr₂, organic nitrites Pd catalyst, base
Solvent Dibromomethane (non-aqueous) Toluene or similar
Reaction Temperature Ambient (25°C) Elevated (80–110°C)
Mechanism Diazonium salt intermediate, radical pathway Pd-catalyzed cross-coupling
Yield Up to 76% High (substrate dependent)
Selectivity High, regioselective bromination High, regioselective coupling
Stability of cyclopropyl Preserved Preserved
Industrial viability Good, mild conditions, scalable Good, widely used in industry

Research Findings and Practical Considerations

  • The Sandmeyer reaction method has been demonstrated to be efficient for the preparation of various bromocyclopropylpyridines, including this compound, with good control over regioselectivity and minimal side reactions.
  • The reaction conditions are mild and avoid harsh aqueous environments, which can degrade the cyclopropyl ring.
  • The Suzuki coupling method provides a complementary synthetic route, especially useful when starting from halogenated pyridines.
  • Both methods have been validated by NMR and mass spectrometry, confirming the integrity of the cyclopropyl substituent and the position of bromination.
  • Purification typically involves standard chromatographic techniques or recrystallization, with yields and purity suitable for further synthetic applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Sandmeyer Reaction 2-amino-5-cyclopropylpyridine CuBr₂, amyl nitrite, dibromomethane 25°C, non-aqueous solvent 76 Regioselective bromination, mild conditions
Suzuki-Miyaura Coupling 2-bromopyridine + cyclopropylboronic acid Pd catalyst, base, toluene 80–110°C, inert atmosphere High Efficient cyclopropyl installation

Properties

IUPAC Name

2-bromo-6-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQSZDKUCGKHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671693
Record name 2-Bromo-6-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086381-26-1
Record name 2-Bromo-6-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-cyclopropylpyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-6-cyclopropylpyridine
2-Bromo-6-cyclopropylpyridine
2-Bromo-6-cyclopropylpyridine
2-Bromo-6-cyclopropylpyridine
2-Bromo-6-cyclopropylpyridine
2-Bromo-6-cyclopropylpyridine

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